![molecular formula C29H36N4O2 B6577037 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide CAS No. 946345-93-3](/img/structure/B6577037.png)
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H36N4O2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide is 472.28382640 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- DMPEA derivatives have shown promise as potential drug candidates due to their structural diversity and biological activity. Researchers explore their interactions with receptors, enzymes, and cellular pathways, aiming to develop novel therapeutics for conditions like cancer, neurological disorders, and infectious diseases .
- Researchers explore DMPEA as a versatile building block for heterocyclic compounds. Its dimethylamino ketone functionality allows access to diverse acyclic and fused heterocycles. These synthetic pathways contribute to drug discovery and materials science .
- DMPEA derivatives have been employed in ESR spectroscopy to study bone cement curing at the molecular level. Their unique properties enable researchers to investigate curing processes and material behavior .
- Although DMPEA itself lacks a harmonized classification, related analogs have been assessed for reproductive toxicity. Researchers evaluate their impact on fertility and embryonic development, contributing to safety assessments .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactivity
Biomedical Imaging and Electron Spin Resonance (ESR)
Toxicology and Reproductive Health
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-31(2)25-13-11-24(12-14-25)28(22-30-29(34)21-23-9-15-27(35-3)16-10-23)33-19-17-32(18-20-33)26-7-5-4-6-8-26/h4-16,28H,17-22H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQMKZHDBZWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide |
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